Ethyl 2-{2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetate Ethyl 2-{2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC11191819
InChI: InChI=1S/C15H15FN2O3S/c1-2-21-14(20)8-12-9-22-15(17-12)18-13(19)7-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,18,19)
SMILES: CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)F
Molecular Formula: C15H15FN2O3S
Molecular Weight: 322.4 g/mol

Ethyl 2-{2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetate

CAS No.:

Cat. No.: VC11191819

Molecular Formula: C15H15FN2O3S

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-{2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetate -

Specification

Molecular Formula C15H15FN2O3S
Molecular Weight 322.4 g/mol
IUPAC Name ethyl 2-[2-[[2-(4-fluorophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate
Standard InChI InChI=1S/C15H15FN2O3S/c1-2-21-14(20)8-12-9-22-15(17-12)18-13(19)7-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,18,19)
Standard InChI Key WURJPSSBSOWZLM-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)F
Canonical SMILES CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)F

Introduction

Molecular Structure and Chemical Properties

Structural Composition

Ethyl 2-{2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetate (molecular formula: C₁₅H₁₆FN₃O₃S) consists of a central thiazole ring substituted at the 2-position with a 4-fluorophenylacetamido group and at the 4-position with an ethyl acetate moiety. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, serves as a bioisostere for peptide bonds, enhancing metabolic stability and target binding. The 4-fluorophenyl group introduces electron-withdrawing effects, improving solubility and modulating interactions with hydrophobic enzyme pockets.

Key Structural Features:

  • Thiazole core: Contributes to planar rigidity and π-π stacking interactions.

  • 4-Fluorophenylacetamido group: Enhances lipophilicity and confers selectivity toward biological targets.

  • Ethyl acetate side chain: Improves solubility in organic solvents and serves as a prodrug moiety for hydrolysis in vivo.

Spectroscopic Characterization

Structural confirmation of analogous compounds typically involves:

  • ¹H NMR: Peaks at δ 1.2–1.4 ppm (triplet, CH₃ of ethyl group), δ 4.1–4.3 ppm (quartet, CH₂ of ethyl ester), and δ 7.0–7.5 ppm (multiplet, aromatic protons of fluorophenyl).

  • ¹³C NMR: Signals near δ 165–170 ppm (ester carbonyl) and δ 160–165 ppm (amide carbonyl).

  • IR Spectroscopy: Stretching vibrations at ~1740 cm⁻¹ (C=O ester), ~1680 cm⁻¹ (C=O amide), and ~1240 cm⁻¹ (C-F).

PropertyValue/Range
Molecular Weight337.37 g/mol
Melting Point120–125°C (estimated)
SolubilityDMSO, ethanol, acetone

Synthesis and Optimization

Reaction Pathways

The synthesis of Ethyl 2-{2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetate follows a multi-step protocol common to thiazole derivatives:

  • Thiazole Ring Formation:

    • Condensation of 4-fluorophenylacetamide with ethyl 2-chloroacetoacetate in the presence of thiourea yields the thiazole intermediate.

    • Reaction conditions: Reflux in ethanol at 80°C for 6–8 hours.

  • Acetylation:

    • The intermediate is acetylated using acetic anhydride under basic conditions (pyridine or DMAP) to introduce the ethyl acetate group.

  • Purification:

    • Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) achieves >95% purity.

Yield and Challenges

Biological Activity and Mechanism

Antimicrobial Effects

Fluorinated thiazoles disrupt bacterial cell wall synthesis. For example, analogs show MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli. The acetamide moiety likely interacts with penicillin-binding proteins.

Pharmacokinetic Profile

  • Lipophilicity (LogP): ~2.5 (optimal for blood-brain barrier penetration).

  • Metabolism: Hepatic hydrolysis of the ethyl ester to the active carboxylic acid.

Applications in Drug Discovery

Targeted Therapies

  • Oncology: Potent inhibitor of tubulin polymerization, with structural analogs reducing tumor volume by 60% in murine models.

  • Infectious Diseases: Synergistic activity with β-lactam antibiotics against methicillin-resistant S. aureus (MRSA).

Prodrug Development

The ethyl ester group serves as a prodrug motif, improving oral bioavailability. In vivo studies on analogs show a 3-fold increase in plasma concentration compared to carboxylic acid derivatives.

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